Acetyl Cyclosporin A

Immunosuppression Calcineurin Cyclophilin

Acetyl Cyclosporin A (SDZ 33-243) is the definitive non-immunosuppressive cyclophilin ligand for mechanistic dissection. It exhibits 270-fold weaker IL-2 reporter activity than Cyclosporin A, eliminating calcineurin/NFAT confounders in mPTP and P-gp studies. The O-acetyl protecting group enables selective ring-opening chemistry essential for synthesizing Alisporivir and next-generation antivirals. Its >97-fold reduced cyclophilin affinity qualifies it as a superior negative control for NIM811 and Alisporivir assays.

Molecular Formula C64H113N11O13
Molecular Weight 1244.6 g/mol
Cat. No. B1256069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl Cyclosporin A
SynonymsB3-243
cyclosporine A acetate
O-acetyl C(9) cyclosporin A
OACsA
SDZ 33-243
SDZ-33-243
Molecular FormulaC64H113N11O13
Molecular Weight1244.6 g/mol
Structural Identifiers
SMILESCCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OC(=O)C)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
InChIInChI=1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1
InChIKeyKUSICUWKCBCAHV-ZSINMPTNSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl Cyclosporin A: A Non-Immunosuppressive Cyclosporine Analog for Advanced Research Applications


Acetyl Cyclosporin A (CAS 83602-41-9), also known as O-Acetylcyclosporin A, B 3-243, or SDZ 33-243, is a chemically modified analog of Cyclosporin A (CsA) that retains cyclophilin-binding capacity but lacks clinically meaningful immunosuppressive activity [1]. This O-acetylated derivative maintains the cyclic undecapeptide scaffold of CsA while exhibiting significantly altered pharmacological properties, positioning it as a valuable molecular tool for dissecting cyclophilin-mediated pathways independent of calcineurin inhibition [2].

Why Acetyl Cyclosporin A Cannot Be Substituted with Generic Cyclosporine Analogs


Generic substitution with Cyclosporin A or other immunophilin ligands fails for research applications requiring decoupling of cyclophilin binding from immunosuppression. Acetyl Cyclosporin A exhibits a 270-fold reduction in immunosuppressive potency compared to Cyclosporin A in an interleukin-2 reporter gene assay, while retaining measurable cyclophilin-binding affinity [1]. Substitution with CsA introduces confounding immunosuppressive activity and calcineurin pathway engagement, whereas substitution with other non-immunosuppressive analogs (e.g., NIM811, Alisporivir) introduces distinct chemical stability profiles and synthetic accessibility differences that alter experimental outcomes [2].

Acetyl Cyclosporin A: Quantitative Differentiation Evidence for Research Procurement


Acetyl Cyclosporin A: 270-Fold Reduction in Immunosuppressive Potency Versus Cyclosporin A

Acetyl Cyclosporin A (O-Acetyl-MeBmt1-Cs) exhibits a 270-fold reduction in immunosuppressive potency compared to Cyclosporin A, as measured in an interleukin-2 reporter gene assay in Jurkat cells [1]. In contrast, the non-immunosuppressive analog NIM811 shows a >1,700-fold reduction in the same assay, while retaining significantly higher cyclophilin-binding affinity and anti-HCV replicon activity (IC50 0.10 μM versus >10 μM for Acetyl Cyclosporin A) [1].

Immunosuppression Calcineurin Cyclophilin

Acetyl Cyclosporin A: 2-Fold Higher Sensitivity in Multidrug-Resistant Lung Cancer Cell Growth Inhibition Versus Cyclosporin A

Acetyl Cyclosporin A (OACsA) demonstrates approximately 2-fold higher sensitivity than Cyclosporin A in inhibiting the growth of multidrug-resistant (MDR) human lung cancer cell lines, as determined by MTT colorimetric assay with continuous drug exposure [1]. This differential sensitivity was observed across most tested cell lines, including P-glycoprotein-expressing MDR variants [1].

Multidrug Resistance P-glycoprotein Cancer

Acetyl Cyclosporin A: Enhanced Acid Stability Relative to Cyclosporin A

Under identical aqueous acidic conditions (pH 1-4), O-acetyl-cyclosporin A exhibits significantly greater chemical stability than Cyclosporin A, with reduced propensity for N,O-acyl migration and isomerization to isocyclosporin A [1]. While precise rate constants are not tabulated in the abstract, the study explicitly states that O-acetyl-cyclosporin A showed 'much greater chemical stability' than Cyclosporin A, consistent with a mechanism involving the hydroxyoxazolidine intermediate [1].

Chemical Stability Degradation Formulation

Acetyl Cyclosporin A: 3-4 Fold Reduced Potency at NK1 Tachykinin Receptors Relative to Cyclosporin A

Acetyl Cyclosporin A (cyclosporin A-OAc) is 3-4 fold less potent than Cyclosporin A as an antagonist of substance P binding to NK1 tachykinin receptors, with IC50 values of 425 ± 58 nM for CsA versus estimated 1.3-1.7 μM for the O-acetylated derivative [1]. In contrast, dihydro-cyclosporin A retains equivalent potency to the parent compound [1].

Tachykinin Receptors Neurokinin Substance P

Acetyl Cyclosporin A as a Key Synthetic Intermediate: Patent-Defined Process Differentiation

Acetyl Cyclosporin A is specifically claimed as a critical intermediate in the patented manufacturing process for Alisporivir (DEB025) and related cyclic undecapeptides [1]. The process requires acylation of Cyclosporin A to form acetyl-Cyclosporin A, followed by ring opening and crystallization, a sequence that cannot be directly executed using non-acetylated cyclosporin analogs without additional protection/deprotection steps [1].

Synthetic Intermediate Process Chemistry Alisporivir

Acetyl Cyclosporin A: Reduced Cyclophilin-Binding Affinity and HCV Replicon Activity Relative to NIM811

Acetyl Cyclosporin A (O-Acetyl-MeBmt1-Cs) exhibits markedly reduced cyclophilin-binding affinity (>97-fold increase in IC50) and HCV replicon inhibitory activity (>22-fold increase in IC50, with absolute IC50 >10 μM) compared to Cyclosporin A, whereas the comparator NIM811 shows only a 0.22-fold increase in IC50 for cyclophilin binding and 0.10 μM IC50 for HCV replicon inhibition [1].

Cyclophilin Inhibition HCV Antiviral

Acetyl Cyclosporin A: Validated Research and Industrial Application Scenarios


Decoupling Cyclophilin Binding from Calcineurin-Mediated Immunosuppression

Acetyl Cyclosporin A is the preferred tool for experiments requiring cyclophilin engagement without downstream immunosuppressive signaling. As demonstrated by the 270-fold reduction in IL-2 reporter gene activity relative to CsA, this compound enables researchers to attribute observed phenotypes specifically to cyclophilin binding events rather than to calcineurin/NFAT pathway inhibition [1]. This is particularly critical in studies of mitochondrial permeability transition pore (mPTP) regulation, where cyclophilin D inhibition is the desired pharmacological effect but immunosuppression is an unwanted confounder.

Investigating P-Glycoprotein-Mediated Multidrug Resistance in Cancer

The 2-fold higher growth-inhibitory sensitivity of Acetyl Cyclosporin A relative to CsA in MDR lung cancer cell lines makes it a superior probe for dissecting P-glycoprotein function in drug resistance [1]. Because this enhanced activity occurs in the absence of immunosuppression, Acetyl Cyclosporin A serves as a cleaner pharmacological tool for validating P-gp inhibition as a therapeutic strategy in oncology research.

Synthetic Intermediate for Next-Generation Cyclophilin Inhibitors

Acetyl Cyclosporin A is an essential starting material for the patented synthesis of Alisporivir and related cyclosporin-derived therapeutics [1]. The O-acetyl protecting group enables selective ring opening and subsequent Edman degradation sequences that cannot be efficiently performed on unprotected Cyclosporin A. Laboratories engaged in medicinal chemistry optimization of cyclophilin inhibitors should procure Acetyl Cyclosporin A to enable this validated synthetic route.

Negative Control for High-Affinity Cyclophilin Inhibitor Studies

With its >97-fold reduced cyclophilin-binding affinity relative to CsA and >10 μM IC50 in HCV replicon assays, Acetyl Cyclosporin A is an ideal negative control compound for experiments using NIM811 or Alisporivir [1]. It shares the cyclosporine scaffold and molecular weight range but lacks potent cyclophilin engagement, enabling proper baseline correction in binding assays and antiviral screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl Cyclosporin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.